molecular formula C8H8N2O2S2 B12000525 {[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid CAS No. 13037-52-0

{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid

Cat. No.: B12000525
CAS No.: 13037-52-0
M. Wt: 228.3 g/mol
InChI Key: AFAFUUWGMJHGTR-UHFFFAOYSA-N
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Description

{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is an organic compound with the molecular formula C8H8N2O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid typically involves the reaction of 2-aminopyridine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • {[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
  • {[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
  • {[(2,6-dichlorophenyl)sulfanyl]acetic acid}
  • {[(2-nitrophenyl)sulfanyl]acetic acid}

Uniqueness

{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is unique due to its specific combination of a pyridine ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

13037-52-0

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-(pyridin-2-ylcarbamothioylsulfanyl)acetic acid

InChI

InChI=1S/C8H8N2O2S2/c11-7(12)5-14-8(13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)(H,9,10,13)

InChI Key

AFAFUUWGMJHGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)SCC(=O)O

Origin of Product

United States

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